(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

描述

Molecular Architecture and Bonding Patterns

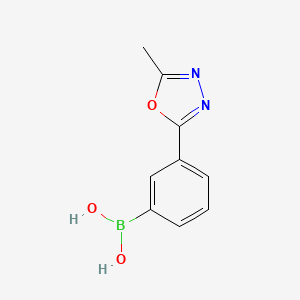

The molecular architecture of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is characterized by a phenyl ring bearing both a boronic acid functional group and a 1,3,4-oxadiazole heterocycle as substituents. The compound possesses the molecular formula C9H9BN2O3 with a molecular weight of 203.990 atomic mass units. The structural framework consists of three primary components: a benzene ring serving as the central scaffold, a boronic acid group (-B(OH)2) attached at the meta position, and a 5-methyl-1,3,4-oxadiazole ring connected at the same meta position relative to the boronic acid substituent.

The boronic acid functional group exhibits characteristic bonding patterns typical of organoboron compounds. Research on boronic acid structures demonstrates that boron-oxygen bond lengths in boronic acids typically range from 1.36 to 1.38 Angstroms, with the exact values depending on the electronic environment and substituent effects. In the case of this compound, the boron center adopts a trigonal planar geometry in its neutral form, with the two hydroxyl groups and the phenyl ring carbon forming the coordination environment around the boron atom.

The 1,3,4-oxadiazole ring contributes significant electronic characteristics to the overall molecular structure. This five-membered heterocycle contains two nitrogen atoms positioned at the 1 and 4 positions and one oxygen atom at the 2 position, creating a unique electronic distribution pattern. The oxadiazole ring exhibits reduced aromaticity compared to benzene due to the electron-withdrawing effect of the nitrogen atoms, which results in characteristics reminiscent of a conjugated diene system. The methyl substituent at the 5-position of the oxadiazole ring provides additional steric and electronic influences on the overall molecular geometry.

The bonding interactions between the boronic acid and oxadiazole functionalities through the phenyl bridge create a conjugated system that affects the electronic distribution throughout the molecule. The meta-substitution pattern on the benzene ring positions the two functional groups in a spatial arrangement that minimizes steric hindrance while maintaining electronic communication through the aromatic system.

Crystallographic Data and Conformational Analysis

The crystallographic properties of this compound provide detailed insights into its solid-state structure and conformational preferences. The compound exhibits a melting point range of 160-162 degrees Celsius, indicating relatively strong intermolecular interactions in the crystalline state. The density of the crystalline material is reported as 1.4 ± 0.1 grams per cubic centimeter, suggesting efficient packing arrangements in the solid state.

Additional thermal properties include a calculated boiling point of 447.8 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure, reflecting the substantial intermolecular forces present in the liquid state. The flash point is determined to be 224.7 ± 31.5 degrees Celsius, providing important information about the thermal stability characteristics of the compound. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.1 millimeters of mercury, indicating minimal volatility under standard conditions.

The refractive index of 1.586 provides information about the optical properties and molecular polarizability of the compound. The exact mass is determined to be 204.070618 atomic mass units, while the polar surface area is calculated as 79.38 square Angstroms, indicating moderate polarity characteristics. The logarithm of the partition coefficient (LogP) value of -0.06 suggests nearly equal distribution between aqueous and organic phases, reflecting the balanced hydrophilic-lipophilic character of the molecule.

Conformational analysis reveals that the molecule can adopt different orientations around the bond connecting the phenyl ring to the oxadiazole substituent. The flexibility of this linkage allows for rotational freedom that may influence the compound's interactions with other molecules in both solution and solid states. The boronic acid functional group can exist in equilibrium between trigonal and tetrahedral forms, depending on the chemical environment and the presence of coordinating species.

Research on similar boronic acid compounds indicates that hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. The hydroxyl groups of the boronic acid functionality can participate in intermolecular hydrogen bonding networks, while the nitrogen and oxygen atoms of the oxadiazole ring can serve as hydrogen bond acceptors, creating complex three-dimensional structures in the crystalline state.

Comparative Analysis with Related Boronic Acid-Oxadiazole Hybrids

Comparative structural analysis with related compounds provides valuable insights into the unique characteristics of this compound. The para-substituted analog, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid, shares the same molecular formula C9H9BN2O3 and identical molecular weight of 203.99 atomic mass units. However, the different substitution pattern significantly affects the electronic distribution and potential intermolecular interactions.

The positional isomerism between the meta and para substitution patterns creates distinct spatial arrangements of the functional groups. In the para-substituted variant, the boronic acid and oxadiazole functionalities are positioned directly opposite each other on the benzene ring, creating a linear arrangement that may influence crystal packing and molecular recognition properties. This contrasts with the meta-substituted compound under investigation, where the angular relationship between the substituents creates different steric and electronic environments.

Another important structural comparison involves the oxadiazole ring isomer variation. The compound (3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid represents a different oxadiazole connectivity pattern while maintaining the same overall molecular formula. The 1,2,4-oxadiazole isomer places the nitrogen atoms at different positions within the five-membered ring, altering the electronic characteristics and hydrogen bonding potential compared to the 1,3,4-oxadiazole system.

Structural studies of oxadiazole-containing compounds demonstrate that different isomeric forms can exhibit significantly different biological and chemical properties despite sharing similar molecular compositions. The synthesis approaches for these related compounds often involve similar methodologies, including Suzuki coupling reactions between brominated precursors and appropriate boronic acids. However, the specific substitution patterns and oxadiazole isomerism affect the efficiency of these synthetic transformations and the properties of the resulting products.

The comparative analysis extends to the investigation of substitution effects on the oxadiazole ring itself. While the compound under study features a methyl group at the 5-position of the 1,3,4-oxadiazole ring, related compounds with different alkyl or aryl substituents at this position exhibit varied steric and electronic properties. Research on oxadiazole derivatives indicates that the nature of the substituent at the 5-position significantly influences the overall molecular geometry and intermolecular interaction patterns.

属性

IUPAC Name |

[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJXMCCAPBQQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657188 | |

| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-04-1 | |

| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Boronic acids are known to interact with enzymes within the body, potentially influencing their activity. Notably, this compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes.

Mode of Action

It is currently believed to interact with enzymes within the body, potentially influencing their activity. There is evidence to suggest that (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid interacts with cell membranes, potentially influencing the transport of molecules into and out of cells.

Biochemical Pathways

Boronic acids are known to be involved in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c, which may suggest certain stability and storage requirements for optimal bioavailability.

Result of Action

It is known that boronic acids can influence the activity of enzymes and the functionality of proteins, which could potentially lead to various downstream effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C. Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action.

生物活性

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, with the CAS number 913836-04-1, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H9BN2O3

- Molecular Weight : 203.99 g/mol

- Structure : The compound features a boronic acid moiety attached to a phenyl group substituted with a 5-methyl-1,3,4-oxadiazole ring.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid precursors with 5-methyl-1,3,4-oxadiazole derivatives. Precise synthetic routes vary, but they often utilize methods such as Suzuki coupling or direct boronation techniques.

Antibacterial Activity

Research has shown that compounds containing the oxadiazole nucleus exhibit notable antibacterial properties. For instance, studies have reported the synthesis of similar oxadiazole derivatives and their evaluation against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | E. coli, K. pneumoniae | 50–200 μg/mL |

| This compound | Staphylococcus aureus | TBD |

The specific antibacterial activity of this compound remains to be fully characterized in peer-reviewed studies but is anticipated based on related compounds.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For example:

- A study on structurally similar compounds demonstrated significant inhibitory effects on various cancer cell lines (e.g., MDA-MB-231), with IC50 values in the low micromolar range.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Similar oxadiazole derivative | MDA-MB-231 | 0.126 |

| Control compound | MCF10A (non-cancerous) | 2.5 |

These findings suggest that this compound may possess similar anticancer properties.

The biological activity of boronic acids often relates to their ability to interact with enzymes and proteins through reversible covalent bonding. In particular:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity by binding to the active site.

- Regulation of Signaling Pathways : Compounds like this can modulate pathways involved in cell proliferation and apoptosis.

Case Studies

One notable case study involved the evaluation of a series of oxadiazole derivatives for their anti-inflammatory and anticancer activities. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the oxadiazole ring significantly influenced biological outcomes.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Positional Isomers: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenylboronic Acid

The 4-isomer (CAS: 913835-70-8) differs only in the substitution position of the oxadiazole group (para vs. meta). Key distinctions include:

- Synthetic Yield : The meta-isomer requires more stringent cyclization conditions (reflux for 30 hours) compared to the para-isomer, which is synthesized via standard Suzuki couplings .

- Stability : The para-isomer is stored under inert atmospheres (2–8°C), while the meta-isomer’s higher melting point suggests superior thermal stability .

- Applications : Both isomers are used in drug discovery, but the meta-isomer is more frequently cited in kinase inhibitor syntheses .

Table 1. Comparison of Positional Isomers

Substituent Variations: Oxadiazole vs. Other Heterocycles

(N-Phenylcarbazol-2-yl)-boronic Acid

Unlike the oxadiazole derivatives, it demonstrates ultralong room-temperature phosphorescence (RTP) lifetimes (up to 4.444 s) due to enhanced n–π* transitions and reduced thermal deactivation . The oxadiazole-containing analog lacks significant RTP, highlighting the critical role of carbazole’s extended π-system in photophysical properties .

{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic Acid

Replacing the methyl group with a thiophene moiety (CAS: 2377609-92-0) introduces sulfur-based electronics. This modification increases lipophilicity (clogP: ~3.2 vs. 1.8 for the methyl analog) and alters Suzuki coupling reactivity, as seen in higher yields (75–85%) for thiophene derivatives in kinase inhibitor syntheses .

Table 2. Heterocyclic Substituent Effects

Electronic and Binding Properties vs. Simple Boronic Acids

Phenylboronic Acid (PBA) and 3-Aminophenylboronic Acid (APBA)

- Binding Affinity : PBA binds diols (e.g., alizarin red S) with stability constants (K₁) of 1,648 M⁻¹ (fluorescence) and 2,357 M⁻¹ (spectral shift) . The oxadiazole derivative’s binding data are unreported, but its electron-withdrawing oxadiazole likely reduces diol affinity compared to APBA (K₁ ~2,500 M⁻¹) due to decreased boron Lewis acidity .

准备方法

Formation of the 5-Methyl-1,3,4-oxadiazole Substituted Phenyl Intermediate

A common route begins with the synthesis of the 5-methyl-1,3,4-oxadiazole ring attached to the phenyl system. This is often achieved by cyclization of appropriate hydrazide or diacylhydrazine intermediates. For example, aromatic acid derivatives are converted to aroyl chlorides using thionyl chloride (SOCl2) and DMF as a catalyst, which then react with hydrazine derivatives to form hydrazides. Subsequent cyclodehydration with phosphorus oxychloride (POCl3) or similar reagents leads to the formation of the 1,3,4-oxadiazole ring.

In one reported method, hydrazine hydrate reacts with an aromatic acid derivative to form an intermediate hydrazide, which upon treatment with SOCl2 in pyridine under reflux conditions yields the oxadiazole ring system.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Conversion to aroyl chloride | SOCl2, DMF catalyst, reflux | Aroyl chloride intermediate |

| 2 | Formation of hydrazide | Hydrazine hydrate, methanol, room temperature | Hydrazide intermediate |

| 3 | Cyclodehydration to oxadiazole | POCl3 or SOCl2 in pyridine, reflux | 5-Methyl-1,3,4-oxadiazolyl phenyl intermediate |

| 4 | Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KAc or Na2CO3, dioxane, 100 °C | Boronic ester intermediate |

| 5 | Hydrolysis of boronic ester | Aqueous acidic or basic conditions | This compound |

Research Findings and Optimization

The choice of base in the borylation step significantly influences the yield. Sodium carbonate (Na2CO3) has been reported to give the best yields (~85%) compared to potassium carbonate, potassium tert-butoxide, or sodium acetate.

Palladium catalysts such as Pd(dppf)Cl2 are preferred for their efficiency in catalyzing the borylation of aryl halides bearing heterocyclic substituents.

The hydrazide formation and subsequent cyclodehydration steps require careful control of temperature and reaction time to maximize yield and purity of the oxadiazole intermediate.

Suzuki coupling protocols allow for the introduction of various boronic acid derivatives, enabling structural diversification of the oxadiazole-phenyl scaffold.

Summary Table of Key Preparation Methods

常见问题

Basic: What are the established synthetic routes for (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves two key steps:

Oxadiazole Ring Formation : Cyclocondensation of carboxylic acid hydrazides with nitriles or acyl chlorides under dehydrating conditions (e.g., acetic anhydride or POCl₃). For example, acetohydrazide derivatives can be refluxed with acetic anhydride to form the 1,3,4-oxadiazole core .

Boronic Acid Introduction : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) to attach the boronic acid group to the phenyl ring. Pre-functionalized aryl halides or triflates are common precursors .

Critical Note : Ensure anhydrous conditions for boronic acid stability, and use THF/dioxane as solvents with bases like K₂CO₃ to optimize coupling efficiency .

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection requires high-resolution single crystals .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (Exact mass: 234.068 g/mol) and fragmentation patterns .

Advanced: How does the electronic nature of the oxadiazole substituent influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The electron-withdrawing 1,3,4-oxadiazole group enhances electrophilicity at the phenyl ring, accelerating oxidative addition of Pd⁰ to the aryl halide. However, steric hindrance from the methyl group may reduce reaction rates.

Experimental Design :

- Compare coupling rates using para-substituted vs. meta-substituted boronic acids.

- Use DFT calculations to map electron density distribution on the phenyl ring, correlating with observed reactivity .

Data Contradiction : Some studies report lower yields with bulky substrates; optimize using Pd catalysts with larger ligands (e.g., XPhos) to mitigate steric effects .

Advanced: What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities.

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency .

- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out byproducts affecting results .

- Computational Docking : Perform molecular dynamics simulations to assess binding modes with target enzymes (e.g., COX-2 or MPO), identifying key interactions (e.g., H-bonding with oxadiazole N-atoms) .

Basic: What are the stability considerations for this compound during storage and reactions?

Methodological Answer:

- Storage : Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent boronic acid dehydration to boroxines .

- Reaction Conditions : Avoid protic solvents (e.g., H₂O) in cross-coupling to minimize protodeboronation. Use degassed solvents to prevent oxidation .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Studies : Correlate substituent effects (e.g., methyl group position) with bioactivity using regression models.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

- Docking Simulations : Target-specific modeling (e.g., COX-2 active site) identifies optimal substituents for hydrogen bonding or π-π stacking .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Protodeboronation : Minimize by using mild bases (Na₂CO₃) and low-temperature reactions .

- Oxadiazole Ring Degradation : Avoid strong acids/bases; monitor reaction progress via TLC.

- Byproduct Formation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc eluent) .

Advanced: What mechanistic insights explain its role in inhibiting myeloperoxidase (MPO)?

Methodological Answer:

The boronic acid group acts as a competitive inhibitor, binding to MPO’s heme iron. The oxadiazole ring may disrupt substrate access via steric hindrance.

Experimental Validation :

- Kinetic Studies : Measure Ki values under varying H₂O₂ concentrations.

- Spectrophotometry : Track Soret band shifts (λ ~430 nm) to confirm heme interaction .

Basic: What cross-coupling partners are most effective for generating biaryl derivatives?

Methodological Answer:

- Aryl Halides : Bromo- or iodoarenes with electron-withdrawing groups (e.g., NO₂, CN) enhance coupling efficiency.

- Heteroaromatic Partners : Pyridines or thiophenes require PdCl₂(dtbpf) catalysts for improved yields .

Example Reaction :

this compound + 4-bromobenzonitrile → Biaryl product (85% yield, Pd(dppf)Cl₂, K₂CO₃, THF, 80°C) .

Advanced: How do solvent polarity and temperature affect crystallization for XRD studies?

Methodological Answer:

- Solvent Choice : Use mixed solvents (e.g., EtOH/H₂O) to slow crystallization. High-polarity solvents (DMF) may disrupt crystal lattice formation .

- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes single-crystal growth.

- SHELX Refinement : Apply TWINABS for data scaling if crystals exhibit twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。